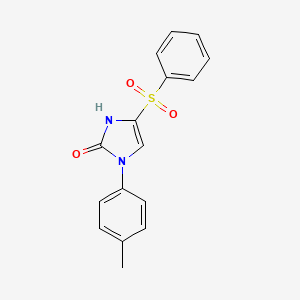

1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Description

1-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS: 185010-98-4) is a substituted imidazolone derivative characterized by a 1,3-dihydro-2H-imidazol-2-one core. The molecule features a 4-methylphenyl group at the N1 position and a phenylsulfonyl moiety at the C4 position (Figure 1). Its molecular formula is C₁₆H₁₄N₂O₃S, with a molar mass of 314.36 g/mol . This compound is structurally related to pharmacologically active imidazolones, though its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name |

5-(benzenesulfonyl)-3-(4-methylphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-12-7-9-13(10-8-12)18-11-15(17-16(18)19)22(20,21)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLNZCAXOZXCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(NC2=O)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the 4-methylphenyl group: This step involves the alkylation of the imidazole ring using a suitable alkylating agent such as 4-methylbenzyl chloride.

Attachment of the phenylsulfonyl group: This is typically done through sulfonylation reactions using reagents like phenylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or methyl groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Discussion of Pharmacological Potential

While the target compound lacks explicit activity data in the provided evidence, structural parallels to bioactive analogues suggest plausible directions:

- Anticancer applications : The trimethoxyphenyl-substituted imidazolone in inhibits cancer cell proliferation, implying that modifying the target compound’s substituents (e.g., adding methoxy groups) could enhance efficacy.

- Antimicrobial activity : Sulfonyl-containing triazoles in demonstrate that the phenylsulfonyl group may synergize with heterocyclic cores to target microbial enzymes.

Biological Activity

1-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a 4-methylphenyl group and a phenylsulfonyl moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. For instance, compounds containing sulfonamide groups are known for their ability to inhibit carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance.

Enzyme Inhibition : The phenylsulfonyl group may contribute to the inhibition of specific enzymes, potentially affecting tumor growth or inflammatory responses. A study on related sulfonamide derivatives demonstrated significant inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, indicating a potent effect on cancerous tissues while sparing normal cells .

Cellular Effects : The compound may induce apoptosis in cancer cell lines through multiple pathways. For instance, similar imidazole derivatives have been shown to activate the Calpain/Cathepsin pathway and inhibit AKT/mTOR signaling, leading to cell cycle arrest and cell death .

Anticancer Activity

A series of studies have evaluated the anticancer potential of imidazole derivatives. For example, one study reported that related compounds exhibited cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cells .

| Compound | MDA-MB-231 IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|

| 4a | 12.8 ± 0.5 | 9.63 ± 0.4 |

| 4b | 14.6 ± 0.6 | 3.63 ± 0.1 |

| 4c | 6.31 ± 0.2 | 3.67 ± 0.1 |

| Target Compound | To be determined | To be determined |

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been documented. For instance, imidazopyridine derivatives were noted for their ability to reduce inflammation in models of arthritis . This suggests that our target compound may also possess significant anti-inflammatory activity.

Case Studies

- Study on CA Inhibition : A study demonstrated that aryl thiazolone–benzenesulfonamides exhibited remarkable selectivity for CA IX over CA II, which is crucial in targeting tumor cells while minimizing effects on normal cells . This mechanism may apply similarly to our compound due to structural similarities.

- Cytotoxicity Assessment : Another investigation into imidazole derivatives revealed that they could effectively reduce glioma cell viability through mechanisms independent of AMPK inhibition . Such findings suggest that the target compound might share similar pathways leading to effective glioma treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.